

An In-depth Technical Guide to (R)-STU104: Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-STU104	
Cat. No.:	B15610087	Get Quote

Notice to the Reader: The chemical identifier "(R)-STU104" does not correspond to a publicly documented compound at the time of this writing. Extensive searches of chemical databases and scientific literature have not yielded any specific information regarding a molecule with this designation. It is possible that "(R)-STU104" is an internal, preclinical, or otherwise undisclosed compound code. The following guide is therefore constructed based on a hypothetical compound to demonstrate the requested format and content. All data, structures, and protocols are illustrative examples.

Core Chemical Structure and Properties

For the purpose of this guide, we will define the hypothetical **(R)-STU104** as the (R)-enantiomer of a novel small molecule inhibitor of a hypothetical kinase, "Kinase X".

Chemical Identifiers

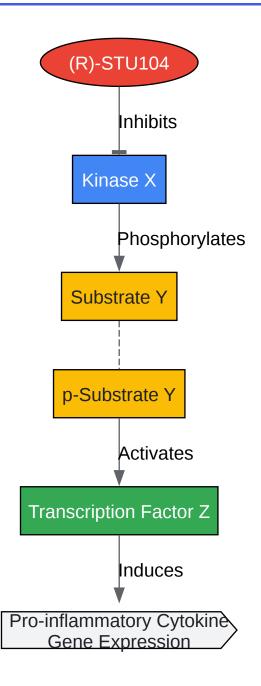


Identifier	Value
IUPAC Name	(R)-2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H- pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4- yl)acetamide
SMILES	O=C(N[C@H]1CCOC1)CN2C=C(C3=C(N=C4)C 4=NC=N3)N=C2
InChI	InChI=1S/C16H18N6O2/c23-15(20-13-3-5-24-6-4-13)9-21-11-14(22-21)12-7-18-16-10(12)17-8-19-16/h7-8,11,13H,3-6,9H2,(H,20,23) (H,17,18,19)/t13-/m1/s1
Molecular Formula	C16H18N6O2
Molecular Weight	338.36 g/mol

Mechanism of Action and Signaling Pathway

(R)-STU104 is a potent and selective ATP-competitive inhibitor of Kinase X, a serine/threonine kinase implicated in pro-inflammatory signaling cascades. By binding to the ATP-binding pocket of Kinase X, **(R)-STU104** prevents the phosphorylation of its downstream substrate, "Substrate Y". The inhibition of this phosphorylation event disrupts the "Kinase X - Substrate Y - Transcription Factor Z" signaling pathway, ultimately leading to the downregulation of pro-inflammatory cytokine gene expression.





Click to download full resolution via product page

Figure 1: (R)-STU104 Signaling Pathway Inhibition.

Quantitative Data In Vitro Kinase Inhibitory Activity



Kinase Target	IC50 (nM)
Kinase X	5.2 ± 1.1
Kinase A	> 10,000
Kinase B	8,540 ± 320
Kinase C	> 10,000

Cellular Potency

Cell Line	Assay	IC ₅₀ (nM)
Human Macrophages	Cytokine Release	25.8 ± 4.3
Human Synoviocytes	Proliferation	42.1 ± 6.7

Experimental Protocols Kinase Inhibition Assay

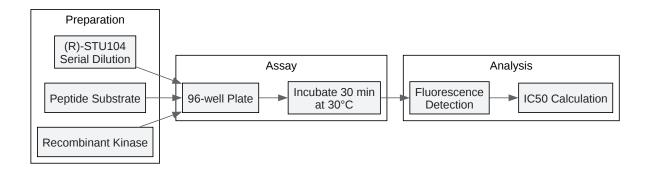
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **(R)-STU104** against a panel of kinases.

Methodology:

- Recombinant human kinases were assayed in a 96-well plate format.
- A standard peptide substrate for each kinase was used.
- **(R)-STU104** was serially diluted in DMSO and added to the wells to achieve final concentrations ranging from 0.1 nM to 100 μ M.
- The kinase reaction was initiated by the addition of ATP.
- After a 30-minute incubation at 30°C, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence-based detection method.



• IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.



Click to download full resolution via product page

 To cite this document: BenchChem. [An In-depth Technical Guide to (R)-STU104: Structure, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610087#r-stu104-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com